molecular formula C14H15N5 B2625212 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 127710-41-2

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B2625212
CAS RN: 127710-41-2
M. Wt: 253.309
InChI Key: UGQDVRSIYUFYON-UHFFFAOYSA-N
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Description

“4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” is a compound that has been studied for its potential applications in the field of medicine. It has been found to efficiently block cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks . This suggests that BD1-selective targeting could be an effective and safe therapeutic strategy against leukemia .


Synthesis Analysis

The synthesis of “this compound” involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Chemical Reactions Analysis

In terms of chemical reactions, “this compound” has been found to exhibit anti-proliferative activities when tested against MCF-7 and HepG2 cell lines . This suggests that it may interact with biological systems in a way that inhibits the growth of these cells.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized and evaluated for their pharmacological potential. For example, a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides demonstrated favorable activity as positive inotropic agents, showing potential in cardiac applications (Liu et al., 2009).

Antidepressant and Receptor Antagonist Properties

  • Certain 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have shown promising results as novel and rapid-acting antidepressant agents. They also exhibit potent and selective binding to adenosine A1 and A2 receptors, suggesting their utility in neuropsychiatric treatments (Sarges et al., 1990).

Antimicrobial and Antifungal Applications

  • Novel derivatives, such as 7-nitro-1-(piperidin-4-yl)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-derived sulphonamides, have been synthesized and shown significant antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Reddy et al., 2016).

Cancer Research

  • Fused 1,2,4-triazoles, including triazolo[4,3-a]quinoxalines, have been explored for their cytotoxic activity against various cancer cell lines, revealing some compounds with potent antiproliferative activity (Zheng et al., 2015).

Anticonvulsant Properties

  • Research on [1,2,4]triazolo[4,3-a]quinoxaline derivatives has indicated their potential as novel anticonvulsant agents. Some synthesized compounds demonstrated significant activity in this domain, providing avenues for developing new treatments for epilepsy and related disorders (Alswah et al., 2013).

Future Directions

The future directions for “4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” could involve further exploration of its potential applications in medicine, particularly in the treatment of cancer . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Biochemical Analysis

Biochemical Properties

It has been suggested that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . This suggests that 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline may interact with certain enzymes, proteins, and other biomolecules in a way that enhances its antimicrobial activity.

Cellular Effects

It has been shown to exhibit cytotoxicity at certain concentrations . This suggests that it may influence cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that this compound potently intercalates DNA , which could explain its observed cytotoxicity. This intercalation could potentially lead to changes in gene expression and could influence enzyme activity.

properties

IUPAC Name

4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-4-8-18(9-5-1)13-14-17-15-10-19(14)12-7-3-2-6-11(12)16-13/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQDVRSIYUFYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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